molecular formula C9H8N2O3 B2742150 (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea CAS No. 4741-69-9

(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

Cat. No.: B2742150
CAS No.: 4741-69-9
M. Wt: 192.174
InChI Key: KPXDBVRJIYDAHI-UHFFFAOYSA-N
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Description

(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea typically involves the reaction of 3-oxo-1,3-dihydro-2-benzofuran with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
  • (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
  • (3-oxo-1H-2-benzofuran-1-yl) (2S,5S,6R)-6- [ [ (2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylate

Uniqueness

(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c10-9(13)11-7-5-3-1-2-4-6(5)8(12)14-7/h1-4,7H,(H3,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXDBVRJIYDAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875855
Record name Isobenzofuranone-3-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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